molecular formula C20H22Br2N2O B5919074 1-(3,6-Dibromo-carbazol-9-yl)-3-piperidin-1-yl-propan-2-ol

1-(3,6-Dibromo-carbazol-9-yl)-3-piperidin-1-yl-propan-2-ol

Cat. No.: B5919074
M. Wt: 466.2 g/mol
InChI Key: VSRSHNKHEIZDAQ-UHFFFAOYSA-N
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Description

1-(3,6-Dibromo-carbazol-9-yl)-3-piperidin-1-yl-propan-2-ol is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a carbazole core substituted with bromine atoms at positions 3 and 6, and a piperidine ring attached to a propanol moiety. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,6-Dibromo-carbazol-9-yl)-3-piperidin-1-yl-propan-2-ol typically involves multi-step organic reactions. The initial step often includes the bromination of carbazole to introduce bromine atoms at the 3 and 6 positions. This is followed by the formation of the propanol moiety through a series of reactions involving the introduction of the piperidine ring. The reaction conditions usually require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The process optimization focuses on minimizing the use of hazardous reagents and solvents, as well as reducing waste generation. Advanced purification techniques such as chromatography and crystallization are employed to achieve the required purity standards for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1-(3,6-Dibromo-carbazol-9-yl)-3-piperidin-1-yl-propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used under controlled conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

1-(3,6-Dibromo-carbazol-9-yl)-3-piperidin-1-yl-propan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,6-Dibromo-carbazol-9-yl)-3-piperidin-1-yl-propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to activate nicotinamide phosphoribosyltransferase (Nampt), an enzyme involved in the NAD+ salvage pathway . This activation leads to improved NADH/NAD+ ratios, which are crucial for cellular energy metabolism and cardioprotection. Additionally, the compound enhances the expression of cardioprotective signaling molecules such as phosphorylated protein kinase B (p-AKT) and endothelial nitric oxide synthase (p-eNOS) .

Comparison with Similar Compounds

1-(3,6-Dibromo-carbazol-9-yl)-3-piperidin-1-yl-propan-2-ol can be compared with other similar compounds to highlight its uniqueness:

The unique combination of the carbazole core with the piperidine ring in this compound provides distinct chemical and biological properties that make it valuable for various research and industrial applications.

Properties

IUPAC Name

1-(3,6-dibromocarbazol-9-yl)-3-piperidin-1-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Br2N2O/c21-14-4-6-19-17(10-14)18-11-15(22)5-7-20(18)24(19)13-16(25)12-23-8-2-1-3-9-23/h4-7,10-11,16,25H,1-3,8-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRSHNKHEIZDAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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